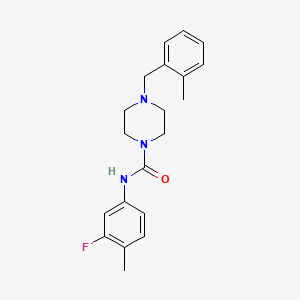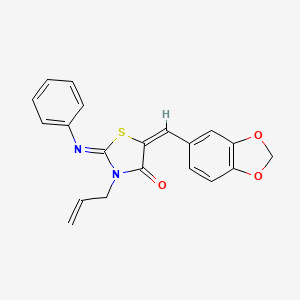
3-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2-(phenylimino)-1,3-thiazolidin-4-one
描述
3-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. The compound is a thiazolidinone derivative that exhibits a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
作用机制
The exact mechanism of action of 3-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes, such as DNA synthesis, cell proliferation, and protein synthesis. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In antimicrobial studies, the compound has been shown to inhibit bacterial and fungal growth by disrupting their cell membranes and inhibiting their enzyme activity. In cancer studies, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, the compound has been shown to have anti-inflammatory and antiviral effects, which may be attributed to its ability to modulate the immune system.
实验室实验的优点和局限性
The advantages of using 3-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its broad range of biological activities, low toxicity, and ease of synthesis. The compound is also stable under various conditions, making it suitable for long-term storage and transportation. However, the limitations of using the compound in lab experiments include its relatively low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetic properties. In addition, the compound may exhibit different biological activities depending on the cell type, concentration, and experimental conditions, which may complicate its interpretation and comparison with other compounds.
未来方向
The future directions of research on 3-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2-(phenylimino)-1,3-thiazolidin-4-one are numerous and include the following areas:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of the compound.
2. Elucidation of the exact mechanism of action of the compound and identification of its molecular targets.
3. Development of new derivatives and analogs of the compound with improved biological activity and selectivity.
4. Evaluation of the pharmacokinetic and pharmacodynamic properties of the compound in preclinical and clinical studies.
5. Investigation of the potential applications of the compound in agriculture, material science, and other fields beyond medicine.
6. Collaboration with other researchers and institutions to explore new avenues of research and funding opportunities.
In conclusion, this compound is a chemical compound with significant potential for scientific research and development. Its broad range of biological activities, low toxicity, and ease of synthesis make it a promising candidate for various applications, including medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action, optimize its synthesis, and explore its potential applications in various fields.
科学研究应用
3-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, the compound has shown promising results as an antimicrobial agent against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The compound has also exhibited anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, the compound has shown anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of viral infections, such as HIV and hepatitis C.
属性
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-2-10-22-19(23)18(26-20(22)21-15-6-4-3-5-7-15)12-14-8-9-16-17(11-14)25-13-24-16/h2-9,11-12H,1,10,13H2/b18-12+,21-20? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTZZVQXOYVTDL-JEESXGFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4715525.png)
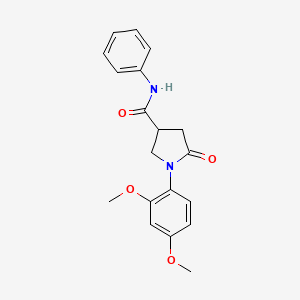
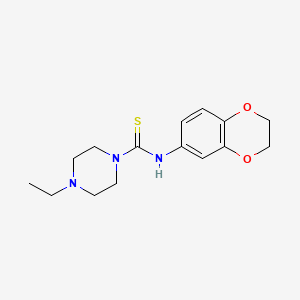
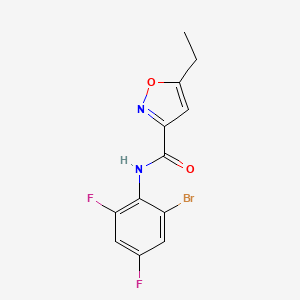
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4715544.png)
![methyl 2-{[N-cyclohexyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4715547.png)
![2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4715549.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4715551.png)
![7-methyl-2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4715563.png)
![3-allyl-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4715569.png)

![2-[(4-allyl-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4715576.png)
